molecular formula C6H9NO2S B12871161 3-(Ethylsulfinyl)-5-methylisoxazole

3-(Ethylsulfinyl)-5-methylisoxazole

Cat. No.: B12871161
M. Wt: 159.21 g/mol
InChI Key: RSDDPSNYYMXAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfinyl)-5-methylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an ethylsulfinyl group at the third position and a methyl group at the fifth position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfinyl)-5-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethylsulfinyl acetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can lead to the formation of the desired isoxazole ring. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfinyl)-5-methylisoxazole undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be oxidized to form the corresponding sulfone.

    Reduction: The compound can be reduced to yield the corresponding sulfide.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The products vary depending on the substituents introduced into the isoxazole ring.

Scientific Research Applications

3-(Ethylsulfinyl)-5-methylisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfinyl)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The ethylsulfinyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects. The isoxazole ring itself can also interact with biological macromolecules, further contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfinyl)-5-methylisoxazole
  • 3-(Ethylthio)-5-methylisoxazole
  • 3-(Ethylsulfonyl)-5-methylisoxazole

Uniqueness

3-(Ethylsulfinyl)-5-methylisoxazole is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

3-ethylsulfinyl-5-methyl-1,2-oxazole

InChI

InChI=1S/C6H9NO2S/c1-3-10(8)6-4-5(2)9-7-6/h4H,3H2,1-2H3

InChI Key

RSDDPSNYYMXAMG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=NOC(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.